7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a thiophene ring fused to a pyrazolo[1,5-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the condensation of thiophene derivatives with pyrazolo[1,5-a]pyrimidine precursors. One common method involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with thiophene-2-carbaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the pyrazolo[1,5-a]pyrimidine core can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydro-pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and exhibit similar biological activities.
Pyrazolo[1,5-a]pyrimidine derivatives: Compounds such as ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate are structurally related and have comparable synthetic routes.
Uniqueness
7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to the fusion of the thiophene ring with the pyrazolo[1,5-a]pyrimidine core, which imparts distinct electronic and steric properties. This fusion enhances its potential for diverse biological activities and applications in various fields of research.
Properties
Molecular Formula |
C10H11N3S |
---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
7-thiophen-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H11N3S/c1-2-9(14-7-1)8-3-5-11-10-4-6-12-13(8)10/h1-2,4,6-8,11H,3,5H2 |
InChI Key |
LJSYFQXLIPLNRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=NN2C1C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.